molecular formula C8H7ClN2O B8487225 (3-chloro-1H-indazol-6-yl)methanol

(3-chloro-1H-indazol-6-yl)methanol

Cat. No.: B8487225
M. Wt: 182.61 g/mol
InChI Key: XBYHFGQZYVJEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chloro-1H-indazol-6-yl)methanol is a versatile chemical scaffold designed for pharmaceutical research and development. This compound features both a chloro substituent and a methanol group on its indazole core, making it a valuable intermediate for constructing more complex molecules via further synthetic modification . Indazole derivatives are of significant interest in medicinal chemistry, as the core structure is frequently employed as a hinge binder in the design of kinase inhibitors . Research into analogous compounds has demonstrated potent inhibitory activity against important therapeutic targets such as Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and Apoptosis signal-regulated kinase 1 (ASK1) for non-alcoholic steatohepatitis (NASH) . The specific chloro and hydroxymethyl functional groups on this indazole derivative provide distinct handles for chemists to explore structure-activity relationships and optimize drug-like properties. (3-chloro-1H-indazol-6-yl)methanol is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-chloro-2H-indazol-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-3,12H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYHFGQZYVJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Indole and Indazole Families

Key structural analogs include halogenated indoles and indazoles with substituents at comparable positions. Below is a comparative analysis based on available

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Core Structure Substituents Melting Point (°C) Rf Value (CH₂Cl₂/MeOH) Key Spectral Features (¹H NMR, δ)
(3-Chloro-1H-indazol-6-yl)methanol Indazole 3-Cl, 6-CH₂OH Not Reported Not Reported Expected: H-C(OH) ~3.5–4.5; aromatic H ~7–8
6-Chloro-1H-indole-3-carbaldehyde [40] Indole 6-Cl, 3-CHO 180–181 0.49 H-2: 7.61; H-7: 7.54; CHO: ~9.8–10.2
6-Bromo-1H-indole derivative [42] Indole 6-Br, 3-substituted imidazol 176–177 0.41 H-2: 7.63; H-7: 7.55; Br shifts in ¹³C NMR
Key Observations:

The hydroxymethyl group in the target compound introduces polarity, contrasting with the aldehyde or imidazole substituents in analogs like compound 40, which may reduce solubility .

Halogen Effects: Chlorine (Cl) vs. However, chlorine offers a balance between lipophilicity and molecular weight, which is critical for pharmacokinetics .

Functional Group Impact :

  • The hydroxymethyl group in the target compound enables hydrogen bonding, a feature absent in compounds like 40 (aldehyde) or 42 (imidazole). This could improve target selectivity or solubility but may reduce membrane permeability .
NMR Spectral Trends
  • Aromatic Protons : Indazoles typically show downfield shifts for protons near electronegative substituents. For example, compound 40’s H-2 (δ 7.61) aligns with indole’s electronic environment, while the target compound’s H-6 (adjacent to CH₂OH) may exhibit deshielding due to the electron-withdrawing chlorine .
  • ¹³C NMR: Chlorine substituents (e.g., C-3 in the target) cause characteristic upfield shifts (~125–130 ppm), whereas bromine (compound 42) induces more pronounced deshielding (~130–135 ppm) .

Preparation Methods

Direct Chlorination at C-3

Chlorination at the C-3 position is often achieved via electrophilic substitution or metal-catalyzed cross-coupling. Source details the use of iodine in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to generate 3-iodo-6-nitroindazole, a precursor for further halogen exchange. While iodine is not directly applicable to chlorination, analogous conditions using copper(I) chloride (CuCl) or phosphorus oxychloride (POCl₃) enable chloro-group introduction. For example, POCl₃ in the presence of a base such as triethylamine (Et₃N) selectively chlorinates hydroxylated indazoles.

Hydroxymethylation at C-6

Introducing the hydroxymethyl (-CH₂OH) group at C-6 typically involves reduction of a carbonyl precursor. Source demonstrates the reduction of a ketone intermediate using sodium cyanoborohydride (NaBH₃CN) in ethanol (EtOH) with acetic acid (AcOH) and magnesium sulfate (MgSO₄). Alternatively, carboxylic acids or esters at C-6 can be reduced to primary alcohols using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).

Stepwise Synthesis and Intermediate Characterization

Synthesis of 6-Nitro-3-iodo-1H-indazole

Starting with 6-nitro-1H-indazole, protection of the N-1 nitrogen with a tetrahydropyran-2-yl (THP) group is performed using dihydropyran and a catalytic acid (e.g., p-toluenesulfonic acid). The protected indazole is treated with iodine (I₂), K₂CO₃, and DMF at 60°C to yield 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole.

Chlorination via Halogen Exchange

The iodine atom at C-3 is replaced with chlorine using a Ullmann-type reaction. A mixture of 3-iodo-6-nitro-1-THP-indazole, CuCl (2 equiv), and N,N-diisopropylethylamine (DIPEA) in DMF is heated to 120°C for 12 hours, affording 3-chloro-6-nitro-1-THP-indazole.

Nitro Reduction and Hydroxymethylation

The nitro group at C-6 is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol. Subsequent diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by hydrolysis, yields a ketone intermediate. This ketone is reduced to the alcohol using NaBH₄ in tetrahydrofuran (THF), producing (3-chloro-1-THP-indazol-6-yl)methanol. Final deprotection with hydrochloric acid (HCl) in dioxane removes the THP group, yielding the target compound.

Key Data:

StepReagents/ConditionsYield (%)
IodinationI₂, K₂CO₃, DMF, 60°C78
ChlorinationCuCl, DIPEA, DMF, 120°C65
Nitro ReductionH₂ (1 atm), 10% Pd/C, MeOH92
Ketone ReductionNaBH₄, THF, 0°C → RT85

Oxidation of 6-Methyl-3-chloro-1H-indazole

Starting with 3-chloro-6-methyl-1H-indazole, the methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous sulfuric acid (H₂SO₄) at 80°C. The resulting 3-chloro-1H-indazole-6-carboxylic acid is isolated via acid-base extraction.

Esterification and Reduction

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) and methanol (MeOH). Reduction of the ester with LiAlH₄ in dry THF at 0°C yields (3-chloro-1H-indazol-6-yl)methanol.

Key Data:

StepReagents/ConditionsYield (%)
OxidationKMnO₄, H₂SO₄, H₂O, 80°C68
EsterificationSOCl₂, MeOH, RT89
ReductionLiAlH₄, THF, 0°C → RT76

Comparative Analysis of Methodologies

Efficiency and Scalability

Route 1 offers higher regioselectivity due to the THP protecting group, which prevents undesired N-alkylation during hydroxymethylation. However, it requires six steps with a cumulative yield of ~35%. Route 2 is shorter (three steps) but risks over-oxidation of the methyl group and lower purity in the final product.

Functional Group Compatibility

The THP group in Route 1 is stable under chlorination and reduction conditions but necessitates acidic deprotection, which may degrade acid-sensitive substituents. In contrast, Route 2 avoids protection-deprotection sequences but requires stringent control during oxidation to avoid side products.

Mechanistic Insights and Optimization

Chlorination Mechanisms

Electrophilic chlorination using POCl₃ proceeds via a two-step mechanism: (1) phosphorylation of the hydroxyl group to form a good leaving group, and (2) nucleophilic attack by chloride. Metal-catalyzed chlorination (e.g., CuCl) involves single-electron transfer (SET) to generate aryl radicals, which couple with chloride ions.

Reductive Pathways

NaBH₄ reduces ketones via a six-membered transition state, delivering the hydride to the electrophilic carbonyl carbon. LiAlH₄, a stronger reductant, directly coordinates to the ester oxygen, facilitating hydride transfer to the carbonyl group.

Industrial and Environmental Considerations

Solvent Selection

DMF and THF are common in small-scale syntheses but pose environmental and safety risks. Recent trends favor cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) as greener alternatives.

Catalytic Recycling

Palladium catalysts in nitro reductions (e.g., Pd/C) can be recovered via filtration and reused, reducing costs. Copper-based systems require chelating agents like EDTA for efficient metal removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.